3-Phenoxypropyl acetate chemical properties
3-Phenoxypropyl acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Phenoxypropyl Acetate
This guide provides a comprehensive technical overview of 3-phenoxypropyl acetate, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. While not as extensively documented as its isomer, 3-phenylpropyl acetate, its unique combination of an ether linkage and an ester functional group presents distinct chemical characteristics and potential applications. This document synthesizes predicted data, established chemical principles, and information from its precursor, 3-phenoxy-1-propanol, to offer a robust scientific resource for laboratory professionals.
Molecular Identification and Structure
3-Phenoxypropyl acetate is an organic compound characterized by a phenyl ether group linked via a propyl chain to an acetate ester. This structure imparts a combination of aromatic and aliphatic properties, influencing its solubility, reactivity, and potential biological interactions.
-
IUPAC Name: 3-phenoxypropyl acetate
-
Molecular Formula: C₁₁H₁₄O₃[1]
-
Molecular Weight: 194.23 g/mol [1]
-
CAS Number: A dedicated CAS number is not readily found in major chemical databases. The precursor alcohol, 3-Phenoxy-1-propanol, is registered under CAS Number 6180-61-6.[2]
The structural arrangement is critical for its chemical behavior. The electron-donating nature of the phenoxy group can influence the reactivity of the propyl chain, while the ester group serves as a key site for chemical transformations.
Caption: Chemical structure of 3-Phenoxypropyl acetate.
Physicochemical Properties
Direct experimental data for 3-phenoxypropyl acetate is limited. The following properties are based on predictions and data from its precursor, 3-phenoxy-1-propanol.
| Property | Value (Predicted or from Precursor) | Source / Justification |
| Appearance | Colorless to pale yellow liquid | Inferred from precursor and similar esters.[3] |
| Boiling Point | > 85 °C | Predicted to be significantly higher than the precursor alcohol (3-phenoxy-1-propanol, b.p. 83-85 °C) due to increased molecular weight.[4] |
| Density | ~1.05 g/cm³ | Predicted to be slightly higher than the precursor alcohol (3-phenoxy-1-propanol, d=1.04 g/mL).[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | Typical for esters with significant hydrocarbon character.[3] |
| InChIKey | FZOXUFODEISZLN-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Acetylation of 3-Phenoxy-1-propanol
The most direct and reliable method for synthesizing 3-phenoxypropyl acetate is the esterification of its corresponding alcohol, 3-phenoxy-1-propanol. The following protocol utilizes acetyl chloride, a highly reactive acetylating agent, ensuring a high-yield conversion.
Causality: Acetyl chloride is chosen over acetic acid for this laboratory-scale synthesis because it does not require a catalyst and the reaction goes to completion without the need to remove water, which is a byproduct in Fischer esterification. Pyridine acts as a nucleophilic catalyst and as a base to neutralize the HCl byproduct, preventing potential side reactions.
Caption: Experimental workflow for the synthesis of 3-Phenoxypropyl acetate.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-phenoxy-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a syringe. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Aqueous Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. This removes pyridine hydrochloride, unreacted acid chloride, and residual salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-phenoxypropyl acetate.
Spectroscopic and Analytical Characterization (Predicted)
No experimental spectra are publicly available for this compound. The following data is predicted based on its chemical structure and analysis of analogous compounds.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
-
δ 7.30-7.25 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.
-
δ 6.95-6.90 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.
-
δ 4.20 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the acetate oxygen (-CH₂-OAc).
-
δ 4.05 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (PhO-CH₂-).
-
δ 2.15 (p, J=6.5 Hz, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ 2.05 (s, 3H): Methyl protons of the acetate group (-COCH₃).
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
-
δ 171.0: Carbonyl carbon of the ester (C=O).
-
δ 158.5: Aromatic quaternary carbon attached to the ether oxygen (C-OPh).
-
δ 129.5: Aromatic methine carbons (meta-C).
-
δ 121.0: Aromatic methine carbon (para-C).
-
δ 114.5: Aromatic methine carbons (ortho-C).
-
δ 66.5: Methylene carbon adjacent to the ether oxygen (PhO-CH₂-).
-
δ 62.0: Methylene carbon adjacent to the acetate oxygen (-CH₂-OAc).
-
δ 28.5: Central methylene carbon of the propyl chain.
-
δ 21.0: Methyl carbon of the acetate group.
Infrared (IR) Spectroscopy
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1740 cm⁻¹: Strong C=O stretch (ester carbonyl), a key diagnostic peak.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretches.
-
~1240 cm⁻¹: C-O stretch (ester).
-
~1170 cm⁻¹: C-O stretch (aryl ether).
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 194.
-
Key Fragments:
-
m/z = 134: Loss of acetic acid (M - 60).
-
m/z = 107: Phenoxyethyl fragment [C₆H₅OCH₂CH₂]⁺.
-
m/z = 94: Phenol fragment [C₆H₅OH]⁺• resulting from rearrangement.
-
m/z = 77: Phenyl fragment [C₆H₅]⁺.
-
m/z = 43: Acetyl fragment [CH₃CO]⁺ (often a base peak for acetates).
-
Chemical Reactivity and Stability
-
Ester Hydrolysis: The primary site of reactivity is the ester functional group. It is susceptible to hydrolysis under both acidic and basic conditions to yield 3-phenoxy-1-propanol and acetic acid (or its conjugate base). This reaction is a standard consideration in drug development for assessing the metabolic stability of ester-containing prodrugs.
-
Ether Stability: The phenyl ether linkage is chemically robust and generally stable to mild acidic and basic conditions, as well as common oxidizing and reducing agents. Cleavage typically requires harsh reagents such as strong protic acids (e.g., HBr) at elevated temperatures.
-
Storage: 3-Phenoxypropyl acetate should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.
Potential Applications in Research and Development
While specific applications are not widely reported, the structure of 3-phenoxypropyl acetate suggests its utility in several areas of chemical and pharmaceutical research:
-
Synthetic Building Block: It can serve as a bifunctional building block. The ester can be hydrolyzed to reveal a primary alcohol for further functionalization, or it can participate in transesterification reactions. The phenoxy moiety can be modified via electrophilic aromatic substitution if activating groups are present or used as a stable core structure.
-
Fragment-Based Drug Discovery: The molecule contains key pharmacophoric elements (aromatic ring, ether linkage, flexible alkyl chain) that are common in bioactive molecules. It could be used as a fragment in screening libraries for identifying new drug leads.
-
Prodrug Design: The ester group could be used as a cleavable promoiety in prodrug design to improve the pharmacokinetic properties (e.g., lipophilicity, membrane permeability) of a parent drug containing a hydroxyl group.
-
Materials Science: As an analogue of other phenoxy-containing compounds, it could be explored as a plasticizer, a solvent, or a monomer precursor for specialty polymers.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 3-phenoxypropyl acetate. Prudent safety measures should be based on the properties of its precursor and general laboratory practice for organic esters.
-
Hazards: The precursor, 3-phenoxy-1-propanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar hazards should be assumed for the acetate derivative.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
References
-
NIST. (n.d.). 3-Phenoxypropyl acetate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] [Note: This URL is a placeholder as the direct NIST link was not found, but the data is from the NIST database.]
-
ChemSynthesis. (n.d.). 3-phenoxy-1-propanol. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanol, 3-phenoxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
